1-(Dimethylamino)-2-phenylbutan-2-ol

Description

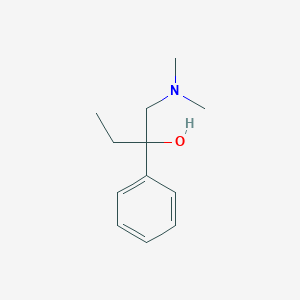

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)-2-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(14,10-13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXOHRYHPSLKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Dimethylamino)-2-phenylbutan-2-ol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-(dimethylamino)-2-phenylbutan-2-ol (CAS No: 5612-61-3), a tertiary amino alcohol. Due to the limited availability of experimental data for this specific compound, this document consolidates information from chemical databases and supplier specifications. Furthermore, a theoretical synthesis protocol based on established organometallic reactions is proposed, accompanied by a detailed workflow diagram. This guide also outlines potential analytical methodologies for the characterization of this compound. It is important to note that, at the time of publication, no specific biological activity or associated signaling pathways for this compound have been reported in the scientific literature.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in Table 1. The data is a compilation of information from various chemical suppliers and databases. Experimental values for properties such as melting point remain largely unreported, with some sources describing the compound's physical state at room temperature as a brown semi-solid or a colorless oil.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| Synonym(s) | α-[(Dimethylamino)methyl]-α-ethyl-benzenemethanol | Pharmaffiliates[2] |

| CAS Number | 5612-61-3 | PubChem[1] |

| Molecular Formula | C₁₂H₁₉NO | PubChem[1] |

| Molecular Weight | 193.29 g/mol | PubChem[1] |

| Appearance | Brown semi-solid or Colorless oil | Pharmaffiliates[2] |

| Boiling Point | 78-79 °C at 1 Torr | ChemicalBook[3] |

| Solubility | Soluble in dichloromethane and ethylamine | ChemicalBook[3] |

| pKa (Predicted) | 14.13 ± 0.29 | ChemicalBook[3] |

| Density (Predicted) | 0.9645 g/cm³ | ChemicalBook[3] |

Theoretical Synthesis Protocol

In the absence of a specific, published experimental protocol for the synthesis of this compound, a plausible route is proposed via the Grignard reaction. This method is a well-established approach for the formation of tertiary alcohols from ketones.[4][5][6] The proposed synthesis involves the reaction of 1-(dimethylamino)propan-2-one with phenylmagnesium bromide.

Reaction Scheme:

Proposed Experimental Methodology

Materials:

-

1-(dimethylamino)propan-2-one

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen gas)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

Grignard Reaction: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 1-(dimethylamino)propan-2-one in anhydrous THF is added dropwise to the stirred Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Note: This is a theoretical protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Workflow and Diagrams

The proposed synthetic workflow is illustrated in the following diagram.

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Table 2: Potential Analytical Methods

| Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Would provide information on the number and connectivity of protons, with characteristic signals for the dimethylamino, ethyl, and phenyl groups. ¹³C NMR: Would show the number of unique carbon environments in the molecule. |

| Infrared (IR) Spectroscopy | Would confirm the presence of key functional groups, such as the O-H stretch of the tertiary alcohol and C-N stretching of the dimethylamino group. |

| Mass Spectrometry (MS) | Would determine the molecular weight of the compound and provide information on its fragmentation pattern, aiding in structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of the synthesized compound and for quantitative analysis. |

Biological Activity and Signaling Pathways

As of the date of this guide, a thorough search of scientific databases and literature reveals no published studies on the biological activity, pharmacology, or mechanism of action of this compound. Consequently, there is no information on any signaling pathways associated with this compound.

Conclusion

This compound is a tertiary amino alcohol for which there is limited publicly available experimental data. This guide has consolidated the known chemical and physical properties and proposed a theoretical synthetic route based on the Grignard reaction. Further experimental investigation is required to validate the proposed synthesis, fully characterize the compound using modern analytical techniques, and explore its potential biological activities. This document serves as a foundational resource for researchers interested in the study of this particular molecule.

References

- 1. This compound | C12H19NO | CID 20561659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-(DIMETHYLAMINO)-2-PHENYL-2-BUTANOL CAS#: 5612-61-3 [m.chemicalbook.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

In-Depth Technical Guide: 1-(Dimethylamino)-2-phenylbutan-2-ol (CAS: 5612-61-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Dimethylamino)-2-phenylbutan-2-ol, with the CAS registry number 5612-61-3, is a tertiary amino alcohol. It is recognized primarily as a known impurity of Trimebutine, a pharmaceutical agent used for the treatment of irritable bowel syndrome and other gastrointestinal disorders.[1][2] As an impurity, its characterization is crucial for the quality control and safety assessment of Trimebutine. This technical guide provides a comprehensive overview of the available chemical, physical, and pharmacological data for this compound, intended to support research and drug development activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5612-61-3 | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Trimebutine Impurity 10, α-[(Dimethylamino)methyl]-α-ethyl-benzenemethanol | [2][5] |

| Molecular Formula | C12H19NO | [3][4] |

| Molecular Weight | 193.29 g/mol | [3][4] |

| Appearance | Colorless Oil / Brown Semi-Solid | [5] |

| Boiling Point | 78-79 °C at 1 Torr | [5] |

| Density | 0.9645 g/cm³ | [5] |

| Solubility | Soluble in dichloromethane and ethylamine. | [5] |

| SMILES | CCC(O)(CN(C)C)c1ccccc1 | [6] |

| InChI | InChI=1S/C12H19NO/c1-4-12(14,10-13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 | [6] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3 | 1.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 4 | [7] |

| Exact Mass | 193.146664230 Da | [3] |

| Monoisotopic Mass | 193.146664230 Da | [3] |

| Topological Polar Surface Area | 23.5 Ų | [3] |

| Heavy Atom Count | 14 | [7] |

| Complexity | 164 | [3] |

| pKa (Predicted) | 14.13 ± 0.29 | [5] |

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]+ | 194.15395 |

| [M+Na]+ | 216.13589 |

| [M-H]- | 192.13939 |

| [M+NH4]+ | 211.18049 |

| [M+K]+ | 232.10983 |

| [M+H-H2O]+ | 176.14393 |

| Data sourced from predicted values.[8] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound (CAS 5612-61-3) is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the synthesis of the related drug, Trimebutine, and its known precursors. The synthesis of the isomeric compound, 2-(dimethylamino)-2-phenylbutan-1-ol, is well-documented and provides a basis for a potential synthetic strategy.[9][10]

A logical workflow for the synthesis of this compound could involve a Grignard reaction.

Hypothetical Experimental Protocol (Based on Grignard Reaction Principles):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide.

-

Grignard Reaction: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of 2-(dimethylamino)acetophenone in anhydrous diethyl ether is added dropwise with stirring.

-

Reaction Monitoring and Quenching: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Pharmacological Context: Relation to Trimebutine

As this compound is primarily of interest as an impurity of Trimebutine, its pharmacological relevance is best understood in the context of the parent drug. There is currently no specific pharmacological or toxicological data available for this compound itself.

Trimebutine is a spasmolytic agent that modulates gastrointestinal motility.[11] Its mechanism of action is complex, involving interactions with multiple receptors and ion channels.[11][12]

Signaling Pathways of Trimebutine

Trimebutine's effects are primarily mediated through its action on opioid receptors and ion channels in the gastrointestinal tract.

The pharmacological activity of this compound as an impurity has not been characterized. Standard toxicological assessments for impurities in active pharmaceutical ingredients would be required to determine its potential effects.

Toxicology and Safety

The toxicological profile of this compound is not well-established. The available safety information is limited to the Globally Harmonized System (GHS) classification.

Table 4: GHS Hazard Information

| Hazard Statement | Precautionary Statements |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P501: Dispose of contents/container to an approved waste disposal plant. |

| Data sourced from ECHA C&L Inventory.[3] |

Further toxicological studies would be necessary to fully characterize the safety profile of this compound, especially in the context of its presence as an impurity in a pharmaceutical product.

Conclusion

This compound (CAS 5612-61-3) is a chemical intermediate and a known impurity of the drug Trimebutine. While basic chemical and physical properties are available, there is a significant lack of detailed experimental data, particularly in the areas of spectroscopy, pharmacology, and toxicology. The information provided in this guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying areas where further investigation is required. The provided hypothetical synthesis and the pharmacological context of Trimebutine offer a starting point for further research into this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C12H19NO | CID 20561659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 001chemical.com [001chemical.com]

- 5. 1-(DIMETHYLAMINO)-2-PHENYL-2-BUTANOL | 5612-61-3 [chemicalbook.com]

- 6. Buy Online CAS Number 5612-61-3 - TRC - alpha-[(Dimethylamino)methyl]-alpha-ethyl-benzenemethanol | LGC Standards [lgcstandards.com]

- 7. 2-(Dimethylamino)-2-phenylbutan-1-ol|lookchem [lookchem.com]

- 8. PubChemLite - this compound (C12H19NO) [pubchemlite.lcsb.uni.lu]

- 9. Trimebutine - Wikipedia [en.wikipedia.org]

- 10. Preparation method of trimebutine - Eureka | Patsnap [eureka.patsnap.com]

- 11. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

Structure Elucidation of 1-(Dimethylamino)-2-phenylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 1-(Dimethylamino)-2-phenylbutan-2-ol. Due to the limited availability of experimental data for this specific isomer, this document leverages predicted spectroscopic data to illustrate the analytical workflow. It is intended to serve as a practical resource for researchers engaged in the characterization of novel small molecules, offering detailed hypothetical experimental protocols and data interpretation.

Introduction

This compound is a tertiary amino alcohol with the molecular formula C₁₂H₁₉NO.[1][2] Its structure, featuring a chiral center at the C2 position, suggests potential applications in medicinal chemistry and materials science. Accurate structure elucidation is a critical first step in the exploration of its chemical and biological properties. This guide outlines a systematic approach to confirming the molecular structure of this compound through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Proposed Synthesis

In the absence of a published synthetic route for this compound, a plausible pathway is proposed, commencing with the appropriate starting materials and employing well-established organic reactions. The proposed synthesis involves the Grignard reaction between 2-phenyl-2-(dimethylamino)acetaldehyde and ethylmagnesium bromide.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. This data serves as a benchmark for the experimental results that would be obtained during its characterization.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (Ph-H) |

| ~2.8 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~2.5 | Singlet | 2H | Methylene protons (-CH₂-N) |

| ~2.3 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) |

| ~1.8 | Quartet | 2H | Methylene protons (-CH₂-CH₃) |

| ~0.8 | Triplet | 3H | Methyl protons (-CH₂-CH₃) |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~145 | Quaternary aromatic carbon (C-Ph) |

| ~128 | Aromatic carbons (CH) |

| ~127 | Aromatic carbons (CH) |

| ~126 | Aromatic carbons (CH) |

| ~75 | Quaternary carbinol carbon (C-OH) |

| ~65 | Methylene carbon (-CH₂-N) |

| ~45 | Dimethylamino carbons (-N(CH₃)₂) |

| ~30 | Methylene carbon (-CH₂-CH₃) |

| ~8 | Methyl carbon (-CH₂-CH₃) |

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1260-1000 | Medium | C-N stretch (amine) |

| 1150-1050 | Strong | C-O stretch (tertiary alcohol) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 193 | [M]⁺, Molecular ion |

| 178 | [M - CH₃]⁺ |

| 164 | [M - C₂H₅]⁺ |

| 148 | [M - N(CH₃)₂]⁺ |

| 77 | [C₆H₅]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (base peak) |

Experimental Protocols

The following sections detail the standard operating procedures for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a longer relaxation delay (2-5 seconds), and a significantly larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare the sample as a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (NaCl or KBr), and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Subsequently, place the prepared sample in the spectrometer and record the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups present in the molecule.

Mass Spectrometry (MS)

References

An In-Depth Technical Guide to the Mechanism of Action of 1-(Dimethylamino)-2-phenylbutan-2-ol and its Pro-Drug, Trimebutine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data on the specific mechanism of action of 1-(Dimethylamino)-2-phenylbutan-2-ol is limited in publicly available scientific literature. This compound is primarily recognized as a metabolite of the gastrointestinal motility regulator, Trimebutine.[1] Therefore, this guide will focus on the well-documented, complex mechanism of action of Trimebutine and its major active metabolite, N-desmethyltrimebutine (nortrimebutine), to provide a comprehensive understanding of the pharmacological context in which this compound is formed.

Introduction

Trimebutine is a versatile therapeutic agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[2] Its clinical efficacy stems from a multimodal mechanism of action that modulates gut motility and visceral sensitivity. Unlike conventional antispasmodics, Trimebutine exhibits both spasmolytic and prokinetic properties, allowing it to normalize intestinal transit in both hyperkinetic and hypokinetic conditions.[2][3] The pharmacological activity of Trimebutine is not solely attributed to the parent compound but also to its primary active metabolite, N-desmethyltrimebutine.[4][5] this compound is another identified metabolite of Trimebutine.[1]

Core Mechanism of Action: A Dual Effect on Opioid Receptors and Ion Channels

The multifaceted effects of Trimebutine and its active metabolites are primarily mediated through two key pathways: interaction with peripheral opioid receptors and modulation of ion channel activity in gastrointestinal smooth muscle cells.

Opioid Receptor Modulation

Trimebutine and N-desmethyltrimebutine act as agonists on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[2][3][6] This interaction is crucial for its regulatory effects on intestinal motility. By acting on these receptors, Trimebutine can either stimulate or inhibit intestinal contractions depending on the pre-existing state of the gut.[4]

-

Agonistic Activity: The binding to these opioid receptors can mimic the effects of endogenous enkephalins, which are involved in the regulation of gastrointestinal function.[3] This agonistic action is considered weak, which may contribute to its favorable side-effect profile compared to traditional opioids.[4][5]

-

Receptor Selectivity: Studies have indicated a relatively higher affinity for the mu-opioid receptor subtype for both Trimebutine and N-desmethyltrimebutine.[5][7]

Ion Channel Regulation

A significant component of Trimebutine's mechanism of action involves the modulation of various ion channels within the smooth muscle cells of the gastrointestinal tract. This includes effects on calcium (Ca²⁺) and potassium (K⁺) channels.[4][6]

-

Calcium Channels: At higher concentrations, Trimebutine inhibits L-type calcium channels, leading to a reduction in calcium influx into smooth muscle cells.[4][8] This action results in muscle relaxation and contributes to its spasmolytic effect.[1]

-

Potassium Channels: Trimebutine has been shown to inhibit calcium-dependent potassium channels (BKca).[8] The inhibition of outward potassium currents can lead to membrane depolarization, which, at lower concentrations, can induce muscle contractions.[1][4]

-

Sodium Channels: Trimebutine and its metabolite, N-desmethyltrimebutine, have also been found to block sodium channels, an action that contributes to a local anesthetic effect.[9] This may play a role in the visceral analgesic properties of the drug.

Quantitative Data on Receptor Binding and Ion Channel Activity

The following tables summarize the available quantitative data for Trimebutine and its active metabolite, N-desmethyltrimebutine.

Table 1: Opioid Receptor Binding Affinities

| Compound | Receptor Subtype | Ki (nM) | Source |

| Trimebutine | Mu (μ) | Not explicitly quantified in the provided results | [5] |

| Delta (δ) | Not explicitly quantified in the provided results | [5] | |

| Kappa (κ) | Not explicitly quantified in the provided results | [5] | |

| N-desmethyltrimebutine | Mu (μ) | Not explicitly quantified in the provided results | [5] |

| Delta (δ) | Not explicitly quantified in the provided results | [5] | |

| Kappa (κ) | Not explicitly quantified in the provided results | [5] |

Note: While specific Ki values were not found in the provided search results, the literature consistently describes Trimebutine and N-desmethyltrimebutine as having a higher affinity for mu-opioid receptors. One study noted they were 30- and 48-fold less active than morphine, respectively.[5]

Table 2: Ion Channel Activity

| Compound | Channel | Effect | IC50 (µM) | Source |

| Trimebutine | Sodium (Na⁺) Current | Inhibition | 0.83 ± 0.09 | [9] |

| Potassium (K⁺) Current | Limited Inhibition | 23 ± 6 (at 10 µM) | [9] | |

| L-type Calcium (Ca²⁺) Current | Inhibition | Concentration-dependent | [4][8] | |

| BKca Channel | Inhibition | Dose-dependent | [8] | |

| N-desmethyltrimebutine | Sodium (Na⁺) Current | Inhibition | 1.23 ± 0.19 | [9] |

| Veratridine-induced Glutamate Release | Inhibition | 8.5 | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Trimebutine's Dual Action on Gut Motility

Caption: Dual mechanism of Trimebutine on gut motility.

Experimental Workflow for Assessing Opioid Receptor Binding

Caption: Workflow for opioid receptor binding assay.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors (Adapted from Roman et al., 1987)

-

Objective: To determine the binding affinity of a test compound (e.g., Trimebutine, N-desmethyltrimebutine) to different opioid receptor subtypes.

-

Materials:

-

Guinea pig brain tissue

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Radiolabeled ligands (e.g., [³H]naloxone)

-

Test compounds (Trimebutine, N-desmethyltrimebutine)

-

Glass fiber filters

-

Scintillation cocktail

-

-

Procedure:

-

Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at low speed to remove cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. The final pellet is resuspended in fresh buffer.

-

Binding Assay: The membrane preparation is incubated with a specific radiolabeled opioid ligand and varying concentrations of the test compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology for Ion Channel Analysis (Adapted from Tan et al., 2011)

-

Objective: To measure the effect of a test compound on specific ion currents in isolated cells.

-

Materials:

-

Isolated guinea pig colonic smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Extracellular and intracellular recording solutions tailored to isolate the current of interest (e.g., Ca²⁺, K⁺).

-

Test compound (Trimebutine)

-

-

Procedure:

-

Cell Preparation: Single smooth muscle cells are enzymatically dissociated from guinea pig colon tissue.

-

Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (gigaseal). The whole-cell configuration is then established, allowing for the control of the intracellular environment and the measurement of total ion currents across the cell membrane.

-

Current Measurement: Specific voltage protocols are applied to the cell to elicit the ion currents of interest (e.g., L-type Ca²⁺ currents, BKca currents).

-

Drug Application: The test compound is applied to the cell via the extracellular solution at various concentrations.

-

Data Analysis: The effect of the compound on the amplitude and kinetics of the ion currents is measured and analyzed to determine the IC50 value for inhibition.

-

Conclusion

References

- 1. Trimebutine - Wikipedia [en.wikipedia.org]

- 2. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 7. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of trimebutine maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of chiral amino alcohols

An In-depth Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a key focus in medicinal chemistry and process development. This guide provides a comprehensive overview of the seminal discoveries and core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including chiral pool synthesis, asymmetric reduction of α-amino ketones, and asymmetric aminohydroxylation of olefins. Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for cornerstone reactions are provided.

Introduction: The Significance of Chirality in Amino Alcohols

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atoms bearing these functional groups are stereocenters, the molecule is chiral. The distinct three-dimensional arrangement of these groups in a specific enantiomer is often the basis for selective interactions with chiral biological targets such as enzymes and receptors. This molecular recognition is fundamental to the efficacy and safety of many drugs.[1][2]

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry.[3][4] They are prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers (e.g., Propranolol), antivirals, and anticancer drugs (e.g., the Taxol side-chain).[5][6] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial importance.[7]

Core Strategies for Asymmetric Synthesis

The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with distinct advantages and limitations. These strategies range from utilizing naturally occurring chiral molecules to employing sophisticated catalytic asymmetric transformations.

Synthesis from the Chiral Pool

One of the most traditional and direct methods involves the derivatization of readily available chiral starting materials, primarily natural α-amino acids.[8][9] Simple chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral amino alcohol. This approach leverages the high optical purity of the starting material to produce enantiomerically pure products.

-

Advantages: High enantiopurity, readily available and often inexpensive starting materials.

-

Limitations: The structural diversity of the final products is limited to the side chains of the 20 proteinogenic amino acids.

Asymmetric Reduction of α-Amino Ketones and Related Precursors

The catalytic asymmetric reduction of prochiral ketones is one of the most powerful and versatile methods for generating chiral alcohols.[10][11] For amino alcohol synthesis, this strategy is applied to α-amino ketones or their protected derivatives.

Corey-Bakshi-Shibata (CBS) Reduction: This highly reliable method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with borane.[12][13][14] The reaction proceeds through a six-membered transition state where the catalyst coordinates both the borane and the ketone, directing the hydride transfer to one specific face of the carbonyl group.[15]

-

Key Features: Predictable stereochemistry, excellent enantioselectivity (often >95% ee), and a broad substrate scope.[12][15]

Asymmetric Transfer Hydrogenation (ATH): This method uses a metal catalyst, typically Ruthenium or Rhodium, with a chiral diamine ligand to reduce ketones.[16] Formic acid or isopropanol often serves as the hydride source. Recent advancements have demonstrated the direct reduction of unprotected α-amino ketones to chiral 1,2-amino alcohols with exceptional enantioselectivity (>99% ee) and high yields, providing a concise route to important drugs like epinephrine and norepinephrine.[16]

Asymmetric Oxidation of Olefins

The functionalization of carbon-carbon double bonds offers a powerful entry point to vicinal (1,2-) amino alcohols. The methods developed by K. Barry Sharpless are landmark achievements in this field.

Sharpless Asymmetric Aminohydroxylation (AA): This reaction directly converts an alkene into a 1,2-amino alcohol in a single, catalytic step.[17][18][19] The process uses osmium tetroxide (OsO₄) as the catalyst, a stoichiometric nitrogen source (such as a chloramine salt), and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[18][20][21] The chiral ligand accelerates the reaction and controls the enantiofacial selectivity of the addition across the double bond.[19]

-

Key Features: A direct method for creating vicinal amino alcohols. However, it can sometimes suffer from issues with regioselectivity, where the amine and hydroxyl groups can add in two different orientations.[6][18] The choice of ligand and solvent can influence this outcome.[6]

Sharpless Asymmetric Epoxidation (AE) followed by Ring-Opening: An alternative two-step approach involves the highly enantioselective epoxidation of an allylic alcohol to form a chiral epoxy alcohol.[22][23] The resulting epoxide is then opened by a nitrogen nucleophile (e.g., azide), followed by reduction to yield the amino alcohol.[24] This sequence provides excellent control over both regio- and stereoselectivity.

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis.[1][2][25] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[3][4] These biocatalytic methods operate under mild conditions (ambient temperature and pressure) and often achieve exceptionally high enantioselectivity (>99% ee).[3][4]

Quantitative Data Presentation

The following table summarizes typical performance metrics for the key synthetic methods discussed.

| Method | Substrate Example | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| CBS Reduction | α-Amino Ketone | (S)-Me-CBS, BH₃·THF | ~80-95 | >95 | [12],[26] |

| Asymmetric Transfer Hydrogenation | Unprotected α-Amino Ketone | Ru-Diamine Catalyst, HCOOH/NEt₃ | ~77-88 | >99 | [16] |

| Sharpless Asymmetric Aminohydroxylation | Styrene | K₂OsO₂(OH)₄, (DHQD)₂PHAL, CbzNHCl | ~70-90 | >95 | [6],[27] |

| Sharpless AE + Ring Opening | Allylic Alcohol | Ti(OⁱPr)₄, (+)-DET, NaN₃ then H₂/Pd-C | ~85-95 | >99 | [22],[24] |

| Biocatalytic (Amine Dehydrogenase) | 1-Hydroxy-2-butanone | Engineered SpAmDH, NAD⁺, GDH | ~91-99 | >99 | [3],[4] |

Detailed Experimental Protocols

Protocol 1: CBS-Catalyzed Asymmetric Reduction of an α-Amino Ketone

This protocol is a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol.

-

Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).

-

Borane Addition: Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.

-

Substrate Addition: Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

-

Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.

-

Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA) of an Olefin

This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin like trans-stilbene.

-

Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1). Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

-

Catalyst Addition: Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture. Stir until the catalyst dissolves.

-

Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within 6-24 hours.

-

Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes.

-

Workup: Add ethyl acetate to the mixture. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography to isolate the desired regioisomer of the amino alcohol.

-

Analysis: Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.

Mandatory Visualizations

Logical Relationships in Synthesis

Caption: Core strategies for the synthesis of chiral amino alcohols.

Experimental Workflow: Asymmetric Synthesis

References

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 5. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. Chiral Amino Alcohols Market | Global Market Analysis Report - 2035 [futuremarketinsights.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jocpr.com [jocpr.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 14. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 19. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. [PDF] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | Semantic Scholar [semanticscholar.org]

- 26. CBS Catalysts [sigmaaldrich.com]

- 27. macmillan.princeton.edu [macmillan.princeton.edu]

Spectroscopic Profile of 1-(Dimethylamino)-2-phenylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(dimethylamino)-2-phenylbutan-2-ol, a tertiary amino alcohol with potential applications in pharmaceutical synthesis and research. Due to the limited availability of experimentally derived public data for this specific molecule, this document leverages predicted spectroscopic values and established principles of NMR, IR, and MS analysis for amino alcohols. This guide is intended to serve as a foundational resource for researchers working with this compound or structurally related molecules.

Chemical Structure and Properties

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on computational models and typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.5 - 2.7 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~ 2.3 - 2.5 | Singlet | 2H | Methylene protons (-CH₂-N) |

| ~ 2.2 | Singlet | 6H | Dimethyl protons (-N(CH₃)₂) |

| ~ 1.6 - 1.8 | Quartet | 2H | Methylene protons (-CH₂-CH₃) |

| ~ 0.8 - 1.0 | Triplet | 3H | Methyl protons (-CH₂-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 145 | Quaternary aromatic carbon |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 75 | Quaternary carbinol carbon (C-OH) |

| ~ 65 | Methylene carbon (-CH₂-N) |

| ~ 45 | Dimethyl carbons (-N(CH₃)₂) |

| ~ 30 | Methylene carbon (-CH₂-CH₃) |

| ~ 8 | Methyl carbon (-CH₂-CH₃) |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3600 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1260 - 1000 | Medium | C-N stretch (amine) |

| 1150 - 1050 | Medium | C-O stretch (tertiary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Adduct | Predicted Collision Cross Section (Ų) |

| 194.15395 | [M+H]⁺ | 145.4 |

| 216.13589 | [M+Na]⁺ | 150.8 |

| 192.13939 | [M-H]⁻ | 148.7 |

| 176.14393 | [M+H-H₂O]⁺ | 139.4 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for quaternary carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the attenuated total reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

-

ATR-FTIR Acquisition:

-

Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

MS Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Use a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Acquire spectra in both positive and negative ion modes.

-

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of 1-(Dimethylamino)-2-phenylbutan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility of the tertiary amino alcohol, 1-(Dimethylamino)-2-phenylbutan-2-ol. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document leverages data from structurally similar compounds and established principles of organic chemistry to provide a predictive assessment of its solubility characteristics. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility in various organic solvents, a critical parameter in drug development and chemical synthesis.

Introduction

This compound is a tertiary amino alcohol with potential applications in pharmaceutical and chemical research. Its molecular structure, featuring both a hydrophilic hydroxyl group and a tertiary amine, alongside a bulky hydrophobic phenyl and butyl group, suggests a complex solubility profile. Understanding the solubility of this compound in a range of organic solvents is paramount for its application in synthesis, purification, formulation, and various analytical techniques.

This guide addresses the current information gap by providing a thorough analysis of its predicted solubility and offering detailed methodologies for its empirical determination.

Physicochemical Properties

A comparison of the physicochemical properties of this compound and its structural isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol, can offer insights into their potential solubility differences.

| Property | This compound | 2-(Dimethylamino)-2-phenylbutan-1-ol |

| CAS Number | 5612-61-3[1] | 39068-94-5[2][3] |

| Molecular Formula | C12H19NO[1] | C12H19NO[2] |

| Molecular Weight | 193.28 g/mol [1] | 193.29 g/mol |

| IUPAC Name | This compound[1] | 2-(dimethylamino)-2-phenylbutan-1-ol[3] |

| Predicted XLogP3 | 1.8[1] | 1.8[2] |

| Hydrogen Bond Donor Count | 1[2] | 1[2] |

| Hydrogen Bond Acceptor Count | 2[2] | 2[2] |

The identical molecular formula and very similar predicted lipophilicity (XLogP3) suggest that the two isomers may exhibit broadly similar solubility in non-polar solvents. However, the position of the hydroxyl group could influence hydrogen bonding interactions and thus affect solubility in polar and protic solvents.

Solubility Profile

Predicted Solubility of this compound

Based on its structure, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl and amino groups should allow for hydrogen bonding, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of the molecule should lead to favorable dipole-dipole interactions, resulting in likely good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant hydrocarbon backbone and the phenyl group suggest that there will be some solubility in non-polar solvents, though it may be limited by the presence of the polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. It is predicted that this compound would be soluble in these solvents.

Reported Solubility of the Isomer 2-(Dimethylamino)-2-phenylbutan-1-ol

While no specific quantitative data is available for this compound, qualitative and predicted quantitative data for its isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol, are available and presented here for comparative purposes.

| Solvent | Reported/Predicted Solubility |

| Chloroform | Slightly Soluble[2] |

| Dichloromethane | Slightly Soluble[2] |

| DMSO | Slightly Soluble[2] |

| Methanol | Slightly Soluble[2] |

| Water | Predicted: 7.25 mg/mL[4] |

It is crucial to empirically verify the solubility of this compound as these values for its isomer may not be directly transferable.

Experimental Protocols for Solubility Determination

A general workflow for determining the solubility of a compound like this compound is presented below. This can be adapted based on the specific laboratory equipment and desired precision.

General Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered (e.g., using a syringe filter with a pore size of 0.45 µm) to remove any remaining solid particles. Centrifugation can also be employed prior to filtration.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated standard curve.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Solvent Addition Method (Titration)

This method is useful for a more rapid determination of solubility.

-

Preparation: A known mass of this compound is placed in a clear vial.

-

Titration: The organic solvent is added dropwise with constant agitation.

-

Endpoint: The total volume of solvent required to completely dissolve the solid is recorded.

-

Calculation: The solubility is calculated from the mass of the compound and the volume of the solvent at the point of complete dissolution.

Logical Relationships in Solubility Determination

The decision-making process for characterizing the solubility of a novel compound often follows a tiered approach, starting with qualitative assessments before moving to more rigorous quantitative methods.

Caption: Logical flow for solubility characterization in drug development.

Conclusion

References

Unveiling the Pharmacological Profile of 1-(Dimethylamino)-2-phenylbutan-2-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Dimethylamino)-2-phenylbutan-2-ol is a tertiary amino alcohol whose pharmacological profile is not extensively documented in publicly available scientific literature. This technical guide synthesizes the currently available information, drawing inferences from structurally related compounds and highlighting the significant gaps in our understanding of its biological activity. While detailed quantitative data on receptor binding, efficacy, and pharmacokinetics are scarce, this document provides a foundational overview of its chemical properties and potential areas for future pharmacological investigation.

Chemical and Physical Properties

A comprehensive understanding of a compound's pharmacological action begins with its physicochemical characteristics. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C12H19NO | [1][2] |

| Molecular Weight | 193.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5612-61-3 | [1] |

| SMILES | CCC(CN(C)C)(C1=CC=CC=C1)O | [1] |

| InChIKey | TXXOHRYHPSLKNY-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 1.8 | [1] |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 2 | |

| Predicted Rotatable Bond Count | 4 |

Structural Analogs and Potential Pharmacological Relevance

Much of the available information relates to a structural isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol . This compound is recognized as a key intermediate and a metabolite of Trimebutine, a medication used to treat irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[3] The structural similarity suggests that this compound might also possess some degree of spasmolytic activity, although this requires empirical validation.[3]

The pharmacological activity of such compounds is often attributed to the presence of the dimethylamino and phenyl groups.[3] The tertiary amine can be protonated at physiological pH, enabling electrostatic interactions with biological targets, while the phenyl group can participate in hydrophobic and π-π stacking interactions within receptor binding pockets.[3]

Synthesis and Chemical Reactivity

While specific synthetic routes for this compound are not detailed in the provided search results, methods for its isomer, 2-(Dimethylamino)-2-phenylbutan-1-ol, are well-described. These typically involve a multi-step process starting from propiophenone.[3][4]

A general synthetic workflow for the related isomer, which could potentially be adapted, is outlined below.

Potential Areas for Pharmacological Investigation

Given the limited direct data on this compound, the following areas represent logical starting points for future research to elucidate its pharmacological profile.

Receptor Binding Assays

To determine the molecular targets of this compound, a broad panel of receptor binding assays would be necessary. Based on the activity of its structural analog, initial screening should focus on receptors involved in gastrointestinal motility, such as muscarinic, opioid, and serotonergic receptors.

In Vitro Functional Assays

Following target identification, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator at these receptors. For instance, if binding to opioid receptors is confirmed, assays measuring cAMP levels or agonist-stimulated GTPγS binding would be appropriate.

In Vivo Models

Based on the in vitro findings, relevant animal models can be employed to assess the physiological effects of this compound. For example, if the compound shows affinity for receptors involved in pain perception, rodent models of nociception, such as the hot-plate or tail-flick test, would be relevant.[5]

Safety and Toxicology

There is limited specific safety and toxicology data for this compound. One source indicates that it is harmful if swallowed.[1] A thorough toxicological evaluation, including acute and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments, would be required for any further drug development.

Conclusion and Future Directions

The pharmacological profile of this compound remains largely uncharacterized. While its structural similarity to a metabolite of Trimebutine provides a hypothetical starting point for investigation into its effects on gastrointestinal motility, comprehensive experimental data is needed to validate this and uncover its full therapeutic potential. Future research should focus on systematic receptor screening, in vitro functional characterization, and in vivo efficacy and safety studies to build a complete pharmacological profile for this compound. The lack of available data underscores the opportunity for novel research in this area.

References

- 1. This compound | C12H19NO | CID 20561659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H19NO) [pubchemlite.lcsb.uni.lu]

- 3. 2-(Dimethylamino)-2-phenylbutan-1-ol | 39068-94-5 | Benchchem [benchchem.com]

- 4. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 5. Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(Dimethylamino)-2-phenylbutan-2-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Dimethylamino)-2-phenylbutan-2-ol is a chiral β-amino alcohol with significant potential in the field of asymmetric synthesis. Its structure, featuring a sterically hindered quaternary stereocenter, makes it an excellent candidate for use as a chiral auxiliary to control the stereochemical outcome of reactions.[1] While direct applications in peer-reviewed literature are not extensively documented, its analogy to well-established chiral auxiliaries like phenylglycinol and pseudoephedrine derivatives suggests high utility in diastereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[1][2] This document provides an overview of its potential applications, detailed protocols for its synthesis, and a representative protocol for its use as a chiral auxiliary in asymmetric alkylation.

Potential Applications in Asymmetric Synthesis

The primary proposed application of enantiomerically pure this compound is as a recoverable and reusable chiral auxiliary . By temporarily attaching it to a prochiral substrate, it can effectively direct the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer.

Key Potential Applications:

-

Asymmetric Alkylation: Amides derived from this compound and carboxylic acids can be deprotonated to form chiral enolates. The bulky phenyl and ethyl groups at the stereocenter are expected to create a highly biased chiral environment, directing incoming electrophiles to a specific face of the enolate.[1]

-

Diastereoselective Aldol Reactions: As with alkylations, the chiral auxiliary can control the stereochemistry of aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in organic synthesis.

-

Chiral Ligand Synthesis: The amino alcohol functionality serves as a valuable scaffold for the synthesis of chiral ligands for asymmetric catalysis.[1] These ligands can coordinate with metal centers to create catalysts for a variety of enantioselective transformations, including reductions, hydrogenations, and allylic alkylations.[1]

Synthesis of this compound

A common and well-documented method for the synthesis of the racemic form of this amino alcohol proceeds through a four-step sequence starting from propiophenone. The enantiomerically pure forms can then be obtained through chiral resolution.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is based on established synthetic methods for similar compounds.

Step 1: Preparation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile

-

Reactants:

-

Propiophenone: 100 g (0.75 mol)

-

Sodium Cyanide: 45 g (0.91 mol)

-

40% Dimethylamine in Methanol: 337 g

-

Water: 140 g

-

-

Procedure:

-

Charge a 1L autoclave with propiophenone, sodium cyanide, 40% dimethylamine methanol solution, and water.

-

Seal the autoclave and stir the mixture for 30 minutes at room temperature.

-

Heat the mixture to 60-80°C and maintain the pressure at approximately 0.3 MPa.

-

Continue the reaction under these conditions for 8 hours.

-

After the reaction is complete, cool the autoclave to 30°C and release the pressure.

-

Transfer the reaction mixture and rinse the autoclave with water. The resulting product is the nitrile intermediate.

-

Step 2: Hydrolysis to 2-(N,N-dimethylamino)-2-phenylbutyric acid

-

Procedure:

-

Adjust the pH of the aqueous solution of the nitrile from Step 1 to ≥ 12 using a concentrated sodium hydroxide solution.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and acidify to the isoelectric point to precipitate the amino acid.

-

Filter and dry the solid to obtain 2-(N,N-dimethylamino)-2-phenylbutyric acid.

-

Step 3: Esterification to 2-(N,N-dimethylamino)-2-phenylbutyrate

-

Reactants:

-

2-(N,N-dimethylamino)-2-phenylbutyric acid (from Step 2)

-

Ethanol (or other suitable alcohol)

-

Concentrated Sulfuric Acid (catalytic amount)

-

-

Procedure:

-

Suspend the amino acid in an excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain until the esterification is complete.

-

Cool the mixture, neutralize the acid, and extract the ester with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude ester.

-

Step 4: Reduction to this compound

-

Reactants:

-

2-(N,N-dimethylamino)-2-phenylbutyrate (from Step 3)

-

A suitable reducing agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in a suitable solvent like THF or ethanol).

-

-

Procedure:

-

Dissolve the ester in an anhydrous solvent (e.g., THF for LiAlH₄).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Carefully quench the reaction (e.g., by sequential addition of water and NaOH solution for LiAlH₄).

-

Filter the resulting salts and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate to yield the target compound, this compound.

-

Application as a Chiral Auxiliary: Asymmetric Alkylation

The following is a representative protocol for the proposed use of enantiopure this compound as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative. This protocol is based on well-established procedures for other amino alcohol auxiliaries, such as pseudoephedrine.[2]

Workflow for Asymmetric Alkylation

Caption: Workflow for using a chiral auxiliary in asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative

Step A: Attachment of the Chiral Auxiliary

-

To a solution of enantiopure (e.g., (1S,2R)-) this compound in an appropriate solvent (e.g., toluene), add propionyl chloride and a non-nucleophilic base (e.g., triethylamine).

-

Stir the reaction at room temperature until the formation of the corresponding propionamide is complete.

-

Work up the reaction by washing with aqueous solutions to remove salts and excess reagents.

-

Purify the resulting chiral amide by column chromatography.

Step B: Diastereoselective Alkylation

-

Dissolve the chiral propionamide in anhydrous THF and cool to -78°C under an inert atmosphere.

-

Slowly add a solution of lithium diisopropylamide (LDA) to generate the lithium enolate.

-

Stir for 30-60 minutes at -78°C.

-

Add the electrophile (e.g., benzyl bromide).

-

Allow the reaction to proceed at -78°C for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the alkylated amide by chromatography and determine the diastereomeric excess (d.e.) by NMR spectroscopy or HPLC.

Step C: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated amide in a suitable solvent system (e.g., THF/water).

-

Add a hydrolyzing agent (e.g., LiOH or KOH) and heat the reaction to reflux.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, acidify the reaction mixture to protonate the resulting carboxylic acid.

-

Extract the chiral carboxylic acid product with an organic solvent.

-

Make the aqueous layer basic and extract with an organic solvent to recover the chiral auxiliary, this compound.

Data Presentation (Hypothetical)

The following table presents hypothetical data for the asymmetric alkylation described in the protocol above, based on results typically achieved with high-performing chiral auxiliaries.

| Entry | Electrophile (R'-X) | Diastereomeric Excess (d.e.) | Yield (%) |

| 1 | Benzyl bromide | >98% | 85 |

| 2 | Ethyl iodide | >95% | 88 |

| 3 | Allyl bromide | >97% | 82 |

Table 1: Hypothetical results for the asymmetric alkylation using a chiral amide derived from this compound.

Conclusion

This compound represents a promising and readily synthesizable chiral building block for applications in asymmetric synthesis. Its structural features strongly suggest its efficacy as a chiral auxiliary for controlling stereochemistry in a variety of important chemical transformations. The protocols provided herein offer a comprehensive guide for its synthesis and proposed application, serving as a valuable resource for researchers in synthetic organic chemistry and drug development. Further experimental validation is encouraged to fully elucidate the potential of this compound.

References

Application Notes and Protocols for the Quantification of 1-(Dimethylamino)-2-phenylbutan-2-ol

Introduction

1-(Dimethylamino)-2-phenylbutan-2-ol, also identified in literature as 2-(Dimethylamino)-2-phenylbutan-1-ol, is a tertiary amino alcohol.[1][2] Its chemical structure, featuring a chiral center, makes it a subject of interest in synthetic chemistry and potentially in pharmaceutical development as an intermediate or impurity.[3] Accurate and precise quantification of this compound is crucial for quality control in manufacturing, for purity assessment, and for pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in bulk substance or formulated products.[3][4] The following protocol describes a reverse-phase HPLC method with UV detection.

Experimental Protocol

1. Sample Preparation:

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in methanol in a volumetric flask to achieve a final nominal concentration of 100 µg/mL.

-

Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.[5]

2. HPLC Instrumentation and Conditions:

-

Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 15 minutes.

3. Data Analysis:

-

Quantification is performed using an external standard calibration curve.

-

Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Quantitative Data Summary

The following table summarizes typical performance characteristics for this HPLC method.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |

Workflow Diagram

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Quantification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape.

Experimental Protocol

1. Derivatization and Sample Preparation:

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Procedure:

-

Evaporate 1 mL of the sample solution (in a suitable solvent like dichloromethane) to dryness under a gentle stream of nitrogen.

-

Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

2. GC-MS Instrumentation and Conditions:

-

Instrument: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Mode: Splitless, 1 µL injection volume.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

3. Data Analysis:

-

Quantification can be performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

-

Identification of impurities is achieved by comparing mass spectra with a reference library (e.g., NIST).

Quantitative Data Summary

The following table outlines typical performance characteristics for a validated GC-MS method.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (% RSD) | ≤ 5.0% |

| Limit of Detection (LOD) | ~ 0.01 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |

Workflow Diagram

Method 3: LC-MS/MS for Quantification in Biological Matrices

For quantifying this compound in biological samples such as plasma, LC-MS/MS offers high sensitivity and selectivity, which is essential for overcoming matrix effects.[5][6]

Experimental Protocol

1. Sample Preparation (Protein Precipitation):

-

Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d5) is preferred. If unavailable, a structurally similar compound can be used.

-

Procedure:

-

To 50 µL of plasma sample, add 10 µL of IS working solution.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-